Futoquinol

neuroinflammation microglia nitric oxide

Futoquinol is a neolignan from Piper kadsura with dual inhibition of NO (BV-2 IC50=16.8μM) and ROS (neutrophil IC50=13.1μM). Its unique scaffold reduces off-target risk vs. flavonoids/alkaloids. (R)-enantiomer is anti-inflammatory active, making it ideal for chirality-activity studies. Not interchangeable with generic neolignans due to potency variance.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 28178-92-9
Cat. No. B042592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFutoquinol
CAS28178-92-9
Synonymsfutoquinol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
InChIInChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
InChIKeyAOZTYYBGNNXAOI-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Futoquinol (CAS 28178-92-9): Neolignan Identity and Procurement-Relevant Characteristics


Futoquinol, identified by CAS Number 28178-92-9, is a neolignan natural product with the IUPAC name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one [1]. It is primarily isolated from the aerial parts and stems of Piper species, most notably Piper kadsura and Piper futokadsura (a traditional Chinese medicine known as haifengteng) [2][3]. The compound has a molecular formula of C21H22O5 and a molecular mass of 354.40 Da [1].

Why a Generic Neolignan Cannot Substitute for Futoquinol (CAS 28178-92-9)


Substituting futoquinol with a generic neolignan or a related Piper-derived compound is not scientifically valid due to significant variations in biological activity and molecular targets. Even among closely related neolignans isolated from the same plant, potency and selectivity can differ markedly [1]. For instance, in a panel of 12 compounds from Piper kadsura, futoquinol (alongside piperkadsin C) demonstrated potent inhibition of NO production, while seven other neolignans showed only moderate activity [2]. Furthermore, futoquinol's dual activity profile—inhibiting both NO production in microglia and ROS generation in neutrophils—is not a universal feature of its structural class, making untargeted replacement a risk for assay failure and resource waste [1][2].

Quantitative Evidence Guide: Futoquinol (CAS 28178-92-9) Differentiation Data for Scientific Selection


Futoquinol vs. Piperkadsin C: Comparable Anti-Neuroinflammatory Potency in Microglial Cells

In a direct comparative study, futoquinol (compound 2) and piperkadsin C (compound 1) were evaluated for inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells. Futoquinol exhibited an IC50 of 16.8 μM, demonstrating comparable potency to piperkadsin C (IC50 = 14.6 μM) [1].

neuroinflammation microglia nitric oxide

Futoquinol's Dual-Action Profile: ROS Inhibition in Human Neutrophils vs. Other Neolignans

In an anti-inflammatory assay panel, futoquinol demonstrated potent inhibition of PMA-induced reactive oxygen species (ROS) production in human polymorphonuclear neutrophils with an IC50 of 13.1 ± 5.3 μM. This activity was compared directly to other isolated neolignans: piperkadsin A (IC50 = 4.3 ± 1.0 μM), piperkadsin B (IC50 = 12.2 ± 3.2 μM), piperlactam S (IC50 = 7.0 ± 1.9 μM), and N-p-coumaroyl tyramine (IC50 = 8.4 ± 1.3 μM) [1].

inflammation ROS neutrophils

Enantioselective Anti-Inflammatory Activity: (R)-Futoquinol as the Bioactive Enantiomer

Futoquinol exists as a pair of enantiomers, (S)-futoquinol and (R)-futoquinol. In a 2023 study using a RAW 264.7 macrophage cell model, only (R)-futoquinol exhibited moderate inhibition of nitric oxide production at a low concentration, whereas (S)-futoquinol was inactive under the same conditions .

chiral separation enantiomers anti-inflammatory

Futoquinol as an Anti-Platelet Activating Factor (PAF) Principle: Distinction from Kadsurenone

Futoquinol was identified as an anti-platelet activating factor (PAF) principle from Piper futokadsura, alongside the more potent PAF receptor antagonist kadsurenone [1]. While kadsurenone is a well-characterized PAF receptor antagonist (IC50 = 1 × 10⁻⁷ M for the natural product), futoquinol's anti-PAF activity is less potent but contributes to the overall pharmacological profile of the plant [2]. This indicates futoquinol's role in a multi-component anti-inflammatory mechanism rather than as a single-target PAF antagonist.

PAF antagonist platelet aggregation inflammation

Optimal Research and Industrial Application Scenarios for Futoquinol (CAS 28178-92-9)


Neuroinflammation Studies Requiring a Dual NO/ROS Inhibitor with Distinct Chemical Scaffold

Futoquinol is ideally suited for neuroinflammation research where a tool compound with both nitric oxide (NO) and reactive oxygen species (ROS) inhibitory activity is required. Its demonstrated potency in BV-2 microglial cells (IC50 = 16.8 μM for NO inhibition) [1] and in human neutrophils (IC50 = 13.1 μM for ROS inhibition) [2] makes it a valuable addition to studies investigating the interplay between these two inflammatory mediators. Its neolignan structure offers a distinct chemical scaffold compared to common flavonoid or alkaloid anti-inflammatory agents, reducing the risk of off-target effects associated with more promiscuous natural product classes.

Enantioselective Pharmacology and Chiral Probe Development

The isolation and characterization of (S)-futoquinol and (R)-futoquinol enantiomers, with only the (R)-form exhibiting anti-inflammatory activity in RAW 264.7 cells, positions futoquinol as a model compound for studying stereochemistry-activity relationships in neolignans . This makes it valuable for academic groups or biotech companies developing chiral separation methodologies or investigating the role of chirality in natural product-target interactions.

Mechanistic Studies on PAF-Mediated Inflammation Without Potent Receptor Antagonism

Futoquinol is classified as an anti-platelet activating factor (PAF) principle but lacks the potent, direct receptor antagonism of compounds like kadsurenone (IC50 = 1 × 10⁻⁷ M) [3]. This makes it suitable for researchers seeking to modulate PAF-related pathways without completely ablating receptor signaling, or for studies aiming to dissect the polypharmacology of Piper-derived anti-inflammatory extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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